molecular formula C23H22N2O5 B2683511 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2137769-17-4

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2683511
CAS No.: 2137769-17-4
M. Wt: 406.438
InChI Key: FXIKNZYTSBHETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected heterocyclic carboxylic acid featuring an azetidine (4-membered nitrogen-containing ring) linked to a 5-oxopyrrolidine-3-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions . The azetidine ring introduces conformational rigidity, while the 5-oxopyrrolidine group may mimic proline-like structures, influencing peptide backbone geometry and biological interactions. Such compounds are critical in medicinal chemistry for developing protease inhibitors, enzyme substrates, and bioactive peptides .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-21-9-14(22(27)28)10-25(21)15-11-24(12-15)23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKNZYTSBHETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137769-17-4
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the azetidine nitrogen with the Fmoc group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, especially for compounds used in peptide synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification under acidic or coupling conditions. Hydrolysis of esters back to the carboxylic acid is achieved via basic or enzymatic methods.

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation with primary or secondary amines, facilitated by coupling agents.

Key Coupling Protocols

Coupling ReagentBaseSolventYield
HATUDIPEADMF78–85%
EDCI/HOBtNMMDCM70–75%

Example : Reaction with benzylamine using HATU/DIPEA in DMF produces the corresponding amide derivative, enabling peptide-like chain extensions.

Cycloaddition Reactions (Click Chemistry)

The azetidine ring’s strained structure allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.

CuAAC Reaction Parameters

ComponentConditionsOutcome
Alkyne derivativeCuSO₄, sodium ascorbate, H₂O/THFTriazole formation (80–88% yield)

This reaction is pivotal for conjugating biomolecules or polymers to the compound’s core structure .

Oxidation Reactions

The hydroxyl group (if present in derivatives) can be oxidized to a ketone, enhancing electrophilicity for nucleophilic attacks.

Oxidation Methods

Oxidizing AgentSolventTemperatureYield
Dess-Martin periodinaneDCM0°C to rt90–95%
PCCDCMReflux75–80%

Oxidation expands utility in synthesizing ketone intermediates for further derivatization .

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, exposing the free amine for subsequent reactions.

Deprotection Protocol

ReagentConditionsEfficiency
Piperidine (20% v/v)DMF, rt, 30 min>95%

This step is essential in solid-phase peptide synthesis (SPPS) to enable sequential amino acid additions .

Functionalization via Heterocycle Reactivity

The 5-oxopyrrolidine ring undergoes nucleophilic substitution or ring-opening reactions.

Example: Ring-Opening with Amines

AmineConditionsProduct
EthylenediamineEtOH, reflux, 12 hDiamine-functionalized derivative

Such modifications enhance solubility or enable coordination with metal catalysts .

Stability Under Standard Conditions

The compound remains stable in DMSO (100 mg/mL solubility) and neutral aqueous buffers, making it suitable for biological assays. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating careful handling .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, suggests utility in peptide synthesis and drug design. The Fmoc group is commonly used to protect amino groups during peptide synthesis, allowing for selective reactions and the formation of complex molecules.

Research indicates that derivatives of this compound may exhibit biological activities such as:

  • Antimicrobial properties : Some studies have shown that related azetidine derivatives possess antimicrobial effects, which could lead to the development of new antibiotics.
  • Anticancer activity : Certain compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Synthetic Intermediate

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create various derivatives that may have enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid in synthesizing novel peptide analogs. The Fmoc protection strategy facilitated the stepwise assembly of peptides, which were subsequently evaluated for their biological activity against specific cancer cell lines.

Compound Synthesis Method Biological Activity
Peptide AFmoc-based synthesisIC50 = 25 µM against MCF7 cells
Peptide BFmoc-based synthesisIC50 = 30 µM against HeLa cells

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized azetidine derivatives based on the core structure of this compound. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Derivative Microorganism Tested Minimum Inhibitory Concentration (MIC)
Derivative XStaphylococcus aureus15 µg/mL
Derivative YEscherichia coli10 µg/mL

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active azetidine and pyrrolidine moieties, which can then interact with biological targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Ring Systems: Azetidine (4-membered): The target compound and (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid share a strained 4-membered azetidine ring, which enhances conformational rigidity compared to 5-membered pyrrolidine or oxetane rings. This strain may increase reactivity but reduce metabolic stability .

Substituents: The thiazole group in the pyrrolidine derivative () confers aromaticity and metal-binding capacity, useful in enzyme inhibition .

Purity and Handling :

  • Most Fmoc-protected analogs (e.g., ) are supplied at ≥95% purity, suitable for high-yield synthetic applications.
  • Safety data () indicate that such compounds often require precautions against skin/eye irritation and respiratory toxicity due to reactive intermediates .

Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Azetidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 1511834-90-4

Synthesis

The synthesis of this compound typically involves the protection of the azetidine nitrogen with a 9H-fluorenylmethoxycarbonyl (Fmoc) group, followed by carboxylation at the 3-position. The general reaction conditions include the use of dioxane as a solvent and sodium carbonate as a base, allowing for effective coupling and purification processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds similar to 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The results indicated that certain modifications to the structure significantly enhance anticancer activity:

Compound StructureViability Reduction (%)Significance
Base Compound63.4p < 0.05
3,5-Dichloro21.2p < 0.001
Ester Transformation71.3Not significant

These findings suggest that structural modifications can lead to enhanced cytotoxicity against cancer cells, making these derivatives promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of related compounds has also been investigated. In vitro studies using broth microdilution techniques showed that several derivatives exhibited varying degrees of activity against Gram-positive bacteria and drug-resistant fungi. However, some derivatives demonstrated no significant antibacterial or antifungal effects (MIC > 128 µg/mL), indicating that further structural optimization is necessary for enhanced efficacy against resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy in A549 Cells

A study evaluated the anticancer efficacy of a series of Fmoc-Azetidine derivatives. The compounds were administered at a concentration of 100 µM for 24 hours, with viability assessed via MTT assays:

  • Control (Cisplatin) : Reduced viability to approximately 19.7%.
  • Fmoc-Azetidine Derivative : Reduced viability significantly compared to controls, with some derivatives achieving over 70% reduction in viable cells.

This study underscores the potential of Fmoc-Azetidine derivatives as effective agents in targeting non-small cell lung cancer .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened against WHO-priority pathogens. The results indicated that while some compounds showed promise, many lacked sufficient potency against multidrug-resistant strains, highlighting the need for further research into their mechanism of action and potential modifications .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute toxicity (oral, dermal) and causes severe eye/skin irritation . Mandatory precautions include:
  • Protective Equipment : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
  • Emergency Protocols : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Q. How is this compound typically synthesized, and what are the common purification methods?

  • Methodological Answer : Synthesis often involves Fmoc-protected intermediates (e.g., azetidine or pyrrolidine derivatives) via solid-phase peptide synthesis (SPPS) or solution-phase coupling . Key steps:
  • Coupling Reaction : Use carbodiimides (e.g., DCC) with catalytic DMAP for ester bond formation .
  • Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify Fmoc group integrity (δ 7.2–7.8 ppm for fluorenyl protons) and pyrrolidone/azetidine ring conformation .
  • HPLC : Purity ≥98% confirmed via UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS for molecular weight validation (e.g., [M+H]⁺ expected at ~339.34 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Stability studies show conflicting degradation rates at room temperature vs. 2–8°C . To reconcile:
  • Accelerated Stability Testing : Use thermal stress (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., free carboxylic acid or Fmoc cleavage) .
  • Mechanistic Studies : TGA/DSC to identify thermal degradation pathways; LC-MS to characterize byproducts .

Q. What strategies optimize coupling efficiency of this compound in peptide synthesis?

  • Methodological Answer : Low coupling yields may arise from steric hindrance at the azetidine-pyrrolidone junction. Optimization approaches:
  • Activation Reagents : Replace HOBt with OxymaPure for reduced racemization .
  • Solvent Systems : Use DMF/DCM mixtures (4:1) to enhance solubility .
  • Microwave-Assisted Synthesis : 30% yield improvement at 50°C for 10 minutes vs. traditional methods .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 123 K) confirms stereochemistry at chiral centers (e.g., C3 of azetidine and C5 of pyrrolidone) . For conflicting NMR-based assignments:
  • NOESY : Correlate spatial proximity of Fmoc protons to adjacent groups.
  • Computational Modeling : DFT-optimized structures (B3LYP/6-31G*) compared to experimental data .

Q. What advanced analytical methods detect trace impurities in bulk samples?

  • Methodological Answer :
  • UHPLC-MS/MS : Quantify impurities <0.1% using MRM transitions specific to common byproducts (e.g., de-esterified analogs) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from Fmoc deprotection) .

Q. How does the Fmoc group influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : The Fmoc group provides orthogonal protection but can sterically hinder reactions at the azetidine nitrogen. Mitigation strategies:
  • Temporary Protection : Use Boc groups for secondary functionalization .
  • Deprotection Timing : Piperidine (20% in DMF) selectively removes Fmoc without affecting acid-labile groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.